molecular formula C22H24N2O3 B3013720 6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024317-11-0

6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B3013720
CAS RN: 1024317-11-0
M. Wt: 364.445
InChI Key: LFCMRYTUEIVSLE-UHFFFAOYSA-N
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Description

Benzodiazepines are a class of psychoactive drugs with a core chemical structure of a benzene ring fused to a diazepine ring . They are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .


Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a benzene ring fused to a seven-membered diazepine ring . The specific structure of your compound would include additional functional groups attached to this core structure.


Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including oxidation and reduction . The specific reactions that your compound can undergo would depend on its unique functional groups.

Scientific Research Applications

Neuropharmacology

This compound, due to its structural similarity to benzodiazepines, has potential applications in neuropharmacology. Benzodiazepines are known for their effects on the central nervous system, including anxiolytic, sedative, and muscle relaxant properties . Research into analogs such as this compound could lead to the development of new medications with improved efficacy or reduced side effects for the treatment of neurological disorders.

Antioxidant Potential

Derivatives of this compound have been studied for their antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Some derivatives have shown promising results in DPPH free radical scavenging assays, indicating their potential as antioxidants .

Cancer Research

Certain structural analogs of this compound have demonstrated anti-proliferative activity against various human cancer cell lines. This suggests that modifications of the core structure could yield new therapeutic agents for cancer treatment .

Anxiolytic Agents

The anxiolytic effects of benzodiazepine derivatives make them candidates for treating anxiety disorders. Studies have shown that certain derivatives can bind to the benzodiazepine binding site on GABA_A receptors, which is the mechanism through which traditional benzodiazepines exert their anxiolytic effects .

Organometallic Chemistry

In the field of organometallic chemistry, benzodiazepine derivatives can act as ligands to form metallacycles. These complexes have potential pharmacological activities and could be explored for their psychoactive properties or as drug replacements in treatments such as cancer therapy .

Biodegradation Studies

The compound’s derivatives have been used in biodegradation studies. For instance, they have been synthesized using aerobic biotransformation with whole cell cultures of bacteria, which could have implications for environmental remediation and the development of sustainable chemical processes .

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines are generally safe for short-term use, but they can cause side effects such as drowsiness, dizziness, and dependence with long-term use . The specific safety profile of your compound would depend on its unique chemical structure.

Future Directions

The future of benzodiazepine research is likely to involve the development of new compounds with improved efficacy and safety profiles . This could potentially include compounds like the one you mentioned.

properties

IUPAC Name

6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-12-7-8-14-15(9-12)24-20(13-5-4-6-17(25)21(13)27)19-16(23-14)10-22(2,3)11-18(19)26/h4-9,20,23-25,27H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFCMRYTUEIVSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C(=CC=C4)O)O)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

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